molecular formula C15H10Cl2N2S3 B5175112 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione

5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione

Cat. No. B5175112
M. Wt: 385.4 g/mol
InChI Key: RDMHUAVDIHSOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione, also known as DCTT, is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory activities. 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione has been found to be effective against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

Mechanism of Action

The exact mechanism of action of 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA, thus preventing the growth and replication of bacterial and fungal cells. 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione has also been shown to induce apoptosis in tumor cells by activating the caspase cascade.
Biochemical and Physiological Effects
5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have no significant effects on body weight, food intake, or organ weights. 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione has also been shown to have no significant effects on hematological or biochemical parameters.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is its broad-spectrum activity against bacteria and fungi. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is its poor solubility in water, which can make it difficult to administer in vivo. It is also important to note that 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione has not been extensively studied in human clinical trials, and its safety and efficacy in humans remain to be determined.

Future Directions

There are several potential future directions for the study of 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione. One area of research could be to investigate its potential as a treatment for drug-resistant bacterial and fungal infections. Another area of research could be to explore its potential as a chemotherapeutic agent for the treatment of cancer. Further studies could also be conducted to determine the optimal dosing and administration of 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione in vivo. Finally, the development of novel analogs of 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione could be explored to improve its solubility and efficacy.
Conclusion
In conclusion, 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is a synthetic compound that has shown promising potential for use in scientific research, particularly in the field of medicinal chemistry. Its broad-spectrum activity against bacteria and fungi, low toxicity profile, and potential as a chemotherapeutic agent make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action, safety, and efficacy in humans.

Synthesis Methods

The synthesis of 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenylhydrazine to form 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione. The yield of 5-[(2,4-dichlorobenzyl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S3/c16-11-7-6-10(13(17)8-11)9-21-14-18-19(15(20)22-14)12-4-2-1-3-5-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMHUAVDIHSOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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